四氟化钛

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

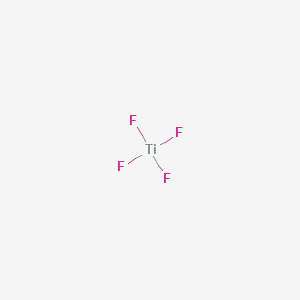

四氟化钛是一种无机化合物,化学式为 TiF₄。它是一种白色潮解性固体,以其强路易斯酸性而闻名。 与钛的其他四卤化物不同,四氟化钛采用聚合物结构 .

科学研究应用

作用机制

生化分析

Biochemical Properties

Titanium tetrafluoride plays a significant role in biochemical reactions due to its strong Lewis acidity. It forms adducts with many ligands, which makes it a versatile reagent in biochemical processes. Titanium tetrafluoride interacts with various enzymes, proteins, and other biomolecules. For example, it forms complexes with acetonitrile, resulting in the formation of cis-TiF₄(CH₃CN)₂ . Additionally, titanium tetrafluoride is used in the preparation of organofluorine compounds, which are important in various biochemical applications .

Cellular Effects

Titanium tetrafluoride has been shown to have cytotoxic effects on various cell types. Studies have demonstrated that titanium tetrafluoride can reduce cell viability and affect cell stiffness. For instance, NIH/3T3 fibroblasts exposed to titanium tetrafluoride showed reduced cell viability and stiffness, depending on the concentration and exposure time . Titanium tetrafluoride also influences cell signaling pathways, gene expression, and cellular metabolism, making it a compound of interest in cellular studies .

Molecular Mechanism

The molecular mechanism of titanium tetrafluoride involves its strong Lewis acidity, which allows it to form complexes with various ligands. Titanium tetrafluoride forms adducts with ligands such as acetonitrile, resulting in the formation of complexes like cis-TiF₄(CH₃CN)₂ . These interactions can lead to enzyme inhibition or activation and changes in gene expression. The binding interactions of titanium tetrafluoride with biomolecules are crucial for its biochemical effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of titanium tetrafluoride can change over time. Titanium tetrafluoride is known to be hygroscopic, which means it can absorb moisture from the environment. This property can affect its stability and degradation over time. Studies have shown that titanium tetrafluoride can form stable complexes with ligands, but its effects on cellular function can vary depending on the duration of exposure . Long-term studies are needed to fully understand the temporal effects of titanium tetrafluoride on cellular function.

Dosage Effects in Animal Models

The effects of titanium tetrafluoride vary with different dosages in animal models. Studies have shown that titanium tetrafluoride can have toxic effects at high doses. For example, in vivo studies on Wistar rats demonstrated that titanium tetrafluoride varnish reduced the number and severity of caries lesions without causing oral soft tissue toxicity . The threshold effects and toxic effects at high doses need to be further investigated to determine the safe dosage range for titanium tetrafluoride in animal models .

Metabolic Pathways

Titanium tetrafluoride is involved in various metabolic pathways due to its strong Lewis acidity. It interacts with enzymes and cofactors, affecting metabolic flux and metabolite levels. For example, titanium tetrafluoride can form complexes with fluoride, resulting in the formation of hexafluorotitanates . These interactions can influence metabolic pathways and have significant biochemical implications .

Transport and Distribution

Titanium tetrafluoride is transported and distributed within cells and tissues through interactions with transporters and binding proteins. Its strong Lewis acidity allows it to form complexes with various ligands, which can affect its localization and accumulation within cells . The transport and distribution of titanium tetrafluoride are crucial for its biochemical effects and need to be further studied to understand its behavior in biological systems .

Subcellular Localization

The subcellular localization of titanium tetrafluoride is influenced by its interactions with biomolecules and its strong Lewis acidity. Titanium tetrafluoride can form complexes with ligands, which can direct it to specific compartments or organelles within the cell . These interactions can affect its activity and function, making it important to study the subcellular localization of titanium tetrafluoride to understand its biochemical effects .

准备方法

合成路线和反应条件: 制备四氟化钛的传统方法是将四氯化钛用过量的氢氟酸处理:

TiCl4+4HF→TiF4+4HCl

通过升华实现纯化,这涉及到聚合物结构的可逆裂解 {_svg_2}.

工业生产方法: 四氟化钛的工业生产通常遵循与实验室制备相同的合成路线。 反应在受控条件下进行,以确保产品的纯度和产量 .

化学反应分析

反应类型: 四氟化钛经历各种类型的化学反应,包括:

常用试剂和条件:

氢氟酸: 用于制备四氟化钛。

乙腈: 用于与四氟化钛形成特定的络合物。

主要产品:

六氟合钛酸盐: 这些盐在 pH < 4 时在氢氟酸存在下稳定,并水解生成氧化物.

相似化合物的比较

四氟化钛可以与其他钛卤化物和四氟化物进行比较:

三氟化钛 (TiF₃): 一种紫色,顺磁性固体,具有缺陷钙钛矿结构.

四氟化钍 (ThF₄): 用于核应用.

四氟化铀 (UF₄): 一种绿色结晶固体,用于核工业.

生物活性

Titanium tetrafluoride (TiF4) has garnered attention in dental research due to its potential protective effects against dental caries and its antimicrobial properties. This article synthesizes findings from various studies, highlighting TiF4's biological activity, particularly in relation to dental health.

Overview of Titanium Tetrafluoride

TiF4 is a compound that combines titanium and fluoride, which has been utilized in dental varnishes and treatments. Its mechanism of action is believed to involve both remineralization of enamel and inhibition of bacterial growth, particularly against cariogenic bacteria such as Streptococcus mutans.

- Remineralization : TiF4 promotes the deposition of minerals in demineralized enamel and dentin. The presence of titanium may enhance the formation of a titanium-rich layer on the tooth surface, which provides additional protection against acid demineralization.

- Antimicrobial Activity : TiF4 has demonstrated significant antimicrobial effects, particularly against S. mutans, which is a primary contributor to dental caries. Studies have shown that TiF4 can reduce the colony-forming units (CFU) of total microorganisms more effectively than traditional fluoride treatments.

In Vitro Studies

- A study evaluated the protective effects of TiF4 varnish compared to silver diamine fluoride (SDF) and sodium fluoride (NaF). Results indicated that TiF4 significantly reduced mineral loss and biofilm viability compared to controls, while also decreasing lactic acid production from biofilms .

| Treatment | Mineral Loss Reduction | Biofilm Viability | Lactic Acid Production |

|---|---|---|---|

| TiF4 | Significant | Significant | Reduced |

| SDF | Significant | Moderate | Reduced |

| NaF | Moderate | No effect | Reduced |

| Control | None | High | High |

- Another study focused on the antimicrobial effects of TiF4 against S. mutans, showing that it significantly lowered CFU counts compared to both NaF and chlorhexidine treatments .

Clinical Trials

A randomized controlled trial assessed the long-term effects of TiF4 varnish on dental caries in children. The results demonstrated a significant reduction in visible plaque and carious lesions over an 18-month period, with a high acceptability rate among participants .

Case Studies

- Case Study on Radiation-Induced Caries : An in vitro model using biofilm from irradiated patients showed that TiF4 could effectively reduce bacterial load associated with radiation-induced dentin caries, suggesting its utility in patients undergoing radiotherapy .

- Comparative Study : A study compared the efficacy of TiF4 with other fluoride treatments in preventing enamel demineralization after bleaching procedures. Results indicated that TiF4 was superior in maintaining enamel integrity post-treatment .

属性

CAS 编号 |

7783-63-3 |

|---|---|

分子式 |

F4Ti |

分子量 |

123.861 g/mol |

IUPAC 名称 |

titanium(4+);tetrafluoride |

InChI |

InChI=1S/4FH.Ti/h4*1H;/q;;;;+4/p-4 |

InChI 键 |

XROWMBWRMNHXMF-UHFFFAOYSA-J |

SMILES |

F[Ti](F)(F)F |

规范 SMILES |

[F-].[F-].[F-].[F-].[Ti+4] |

Key on ui other cas no. |

51142-88-2 7783-63-3 |

物理描述 |

White highly hygroscopic solid; [Merck Index] White odorless crystals; [Alfa Aesar MSDS] |

Pictograms |

Corrosive; Irritant |

同义词 |

TiF4 titanium fluoride titanium tetrafluoride |

产品来源 |

United States |

Q1: How does titanium tetrafluoride interact with dental hard tissues?

A1: TiF4 reacts with hydroxyapatite in enamel and dentin, forming a glaze-like layer of titanium dioxide (TiO2) and calcium fluoride (CaF2) precipitates. [, , , ] This layer acts as a barrier against acid attack, reducing demineralization and enhancing remineralization. [, , , ]

Q2: How does the TiO2 layer contribute to the cariostatic effect of TiF4?

A2: The TiO2 layer formed is acid-resistant, hydrophobic, and mechanically tough. [] It provides a physical barrier against acid penetration and bacterial adhesion, thus contributing to the long-term protection against caries. [, , ]

Q3: What is the molecular formula and weight of titanium tetrafluoride?

A3: The molecular formula of titanium tetrafluoride is TiF4, and its molecular weight is 123.86 g/mol.

Q4: How does TiF4 perform in acidic environments?

A4: TiF4 demonstrates good stability in acidic environments due to the formation of a protective titanium dioxide layer. [, ] This property makes it suitable for applications in dentistry, where it can withstand acidic challenges from food and beverages. []

Q5: Has TiF4 been investigated for applications beyond dentistry?

A5: Yes, TiF4 has shown potential as a catalyst in organic synthesis reactions, particularly in polymerization reactions. [] Further research is exploring its applications in other fields.

Q6: What types of reactions can TiF4 catalyze?

A6: TiF4, in combination with triisobutyl aluminum, acts as a Ziegler-Natta catalyst for the polymerization of butadiene. [] This catalyst system produces polymers with distinct characteristics compared to traditional titanium tetrachloride-based catalysts. []

Q7: Have computational methods been used to study TiF4?

A7: While the provided articles don't delve into specific computational studies, computational chemistry techniques like molecular modeling and density functional theory calculations could be employed to investigate TiF4's interactions with tooth enamel at the molecular level, predict the properties of TiF4-modified surfaces, and potentially design novel TiF4-based dental materials.

Q8: How does the concentration of TiF4 affect its efficacy in preventing enamel erosion?

A8: Studies have shown that higher concentrations of TiF4 (e.g., 4%) are more effective in reducing enamel erosion compared to lower concentrations (e.g., 1%). [] This suggests a concentration-dependent effect of TiF4 on enamel protection. []

Q9: What in vitro models have been used to study the effects of TiF4 on dental caries?

A9: Researchers have utilized various in vitro models to study the efficacy of TiF4 against caries, including: * Artificial caries solutions: These solutions simulate the acidic environment of the oral cavity and are used to assess the ability of TiF4 to prevent enamel demineralization. [] * Microcosm biofilm models: These models mimic the complex bacterial communities found in dental plaque and are used to evaluate the effects of TiF4 on biofilm viability, metabolic activity, and dentin demineralization. [, ]

Q10: Are there any known adverse effects associated with the use of TiF4 in dentistry?

A10: While generally considered safe for dental applications, some studies report potential adverse effects of TiF4, including: * Enamel staining: A case report noted extrinsic pigmentation on enamel treated with 4% TiF4, which was partially removed by professional prophylaxis. [] * Cytotoxicity: One study found that high concentrations of TiF4 showed weak viability in keratinocyte cell cultures. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。